4-tert-Butylphenylhydrazine hydrochloride

Analytical Chemistry Process Chemistry Pharmaceutical Manufacturing

Fischer indole syntheses with unsubstituted phenylhydrazine often suffer from variable yields and lack the lipophilic tert-butyl motif required for medicinal chemistry candidates. This compound solves that by providing a stable, pre-functionalized building block. • Pre-installed 4-tert-butyl group ensures high-yield access to 5-/6-tert-butylindoles via Fischer indole chemistry • Stable HCl salt with controlled moisture (≤0.5%) enables reproducible performance in anhydrous transformations • Available from gram to multi-kilogram scale; purity ≥95% (HPLC)

Molecular Formula C10H17ClN2
Molecular Weight 200.71 g/mol
CAS No. 128231-55-0
Cat. No. B151963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylphenylhydrazine hydrochloride
CAS128231-55-0
Molecular FormulaC10H17ClN2
Molecular Weight200.71 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N[NH3+].[Cl-]
InChIInChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
InChIKeyVTESCYNPUGSWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylphenylhydrazine HCl Overview


4-tert-Butylphenylhydrazine hydrochloride (CAS 128231-55-0) is a substituted phenylhydrazine derivative supplied as a stable hydrochloride salt. Characterized by a bulky tert-butyl group at the para position, it serves primarily as a key intermediate in the synthesis of nitrogen-containing heterocycles, notably indoles, via the Fischer indole synthesis [1]. As a hydrazine building block, its molecular formula is C10H17ClN2 with a molecular weight of 200.71 g/mol, and it is typically available as a white to light yellow crystalline powder [2].

Substitution Risks of 4-tert-Butylphenylhydrazine HCl


The steric and electronic properties imparted by the 4-tert-butyl group fundamentally alter the compound's reactivity and physical behavior compared to unsubstituted or differently substituted phenylhydrazines. Substitution with a generic analog like phenylhydrazine hydrochloride will likely result in different reaction kinetics, lower yields in key synthetic steps, and altered physicochemical properties that can complicate purification and downstream processing [1]. The tert-butyl group's electron-donating inductive effect and its significant steric bulk create a unique molecular environment that is essential for achieving specific selectivities and for the successful synthesis of target molecules, particularly those requiring a defined lipophilic moiety for biological activity [2].

Differentiation Evidence for 4-tert-Butylphenylhydrazine HCl


Commercial Purity & Moisture Specifications

For procurement and process development, the specification of low moisture content is critical for water-sensitive reactions. 4-tert-Butylphenylhydrazine hydrochloride is commercially available with a maximum moisture content of ≤0.5% as determined by the Karl Fischer method, and a high purity of ≥98% by HPLC [1]. This is a quantifiable quality standard that ensures consistent performance, particularly in anhydrous synthetic transformations where generic grades of similar hydrazines may have higher and more variable water content.

Analytical Chemistry Process Chemistry Pharmaceutical Manufacturing

Enhanced Fischer Indole Synthesis

A systematic study on the effect of terminal alkylation of aryl hydrazines demonstrated that alkylated hydrazines provide higher yields and faster reaction rates in the Fischer indole synthesis compared to their unalkylated counterparts [1]. The study highlights that reactions can be conducted at lower temperatures and are compatible with acid-sensitive functional groups. While the study is a class-level inference for alkylated hydrazines, it directly supports the rationale for selecting 4-tert-butylphenylhydrazine hydrochloride over the base phenylhydrazine for this critical transformation.

Organic Synthesis Medicinal Chemistry Indole Alkaloids

Lipophilicity (Log P) Comparison

The lipophilicity of a molecule is a crucial parameter influencing its solubility, permeability, and overall drug-likeness. In silico calculations for 4-tert-butylphenylhydrazine hydrochloride provide a consensus Log P (octanol-water partition coefficient) of 2.14 . This value represents a significant difference from less lipophilic analogs, such as 4-methoxyphenylhydrazine or unsubstituted phenylhydrazine (Log P not directly reported but expected to be much lower). This quantifiable difference is directly linked to the presence of the bulky, hydrophobic tert-butyl group.

Computational Chemistry ADME Drug Design

Hydrochloride Salt Stability

The compound is provided as a stable, crystalline hydrochloride salt, which is a well-established method for improving the handling and storage properties of basic amines and hydrazines. Data sheets indicate it is chemically stable under standard ambient conditions (room temperature) [1]. This is a significant practical advantage over the corresponding free base form of 4-tert-butylphenylhydrazine, which may be an oil or a low-melting solid with greater sensitivity to air and light. The stability of the salt form reduces decomposition and ensures consistent material quality over time, a key factor for procurement and long-term project planning.

Material Science Chemical Storage Process Safety

Applications of 4-tert-Butylphenylhydrazine HCl


Lipophilic Indole Synthesis

This compound is ideally suited for the Fischer indole synthesis to produce indoles bearing a 5- or 6-tert-butylphenyl substituent. The resulting products will have significantly increased lipophilicity (Log P) compared to those derived from unsubstituted phenylhydrazine, making them valuable in medicinal chemistry programs where improved membrane permeability or specific hydrophobic interactions are required [1]. The class-level evidence supports that the alkylated hydrazine will provide faster and higher-yielding reactions compared to non-alkylated counterparts.

Anhydrous Coupling & Cyclization

In synthetic sequences requiring strict anhydrous conditions, the commercial availability of this compound with a specified low moisture content (≤0.5%) is a key differentiator [1]. This ensures reproducible performance and minimizes side reactions in moisture-sensitive transformations, such as organometallic couplings or acid chloride reactions, making it a reliable choice for process chemistry scale-up.

Next-Generation Nitrification Inhibitors

Organohydrazine compounds have been identified as promising candidates for the development of next-generation nitrification inhibitors (NIs) targeting hydroxylamine dehydrogenase (HAO) in soil bacteria [1]. While the specific study used phenylhydrazine hydrochloride, the tert-butyl analog represents a more lipophilic and potentially more persistent derivative. This compound can serve as a starting point for synthesizing novel NIs with improved soil mobility and longevity profiles.

Hydrazone Building Block Preparation

The stable hydrochloride salt form is convenient for generating the free hydrazine in situ for condensation reactions with carbonyl compounds to form hydrazones [1]. These hydrazones are versatile intermediates for a wide range of transformations, including the synthesis of pyrazoles and pyrazolines, which are common scaffolds in pharmaceutical and agrochemical research. The defined purity and stability of the starting material contribute to higher purity of the resulting hydrazone.

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